molecular formula C21H16N4O4 B11460374 4-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

4-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B11460374
M. Wt: 388.4 g/mol
InChI Key: BXVXBTYCNUZKFT-UHFFFAOYSA-N
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Description

4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-[(4-nitrophenyl)methyl]phenylhydrazine with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: It is being investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and leading to various cellular effects. For example, its potential anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE include other oxadiazole derivatives such as:

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-methoxy-5-[(4-nitrophenyl)methyl]phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H16N4O4/c1-28-19-7-4-15(12-14-2-5-17(6-3-14)25(26)27)13-18(19)20-23-21(29-24-20)16-8-10-22-11-9-16/h2-11,13H,12H2,1H3

InChI Key

BXVXBTYCNUZKFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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